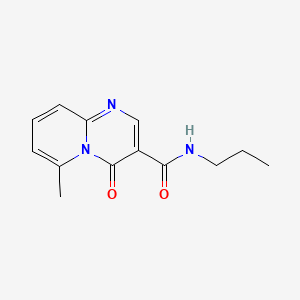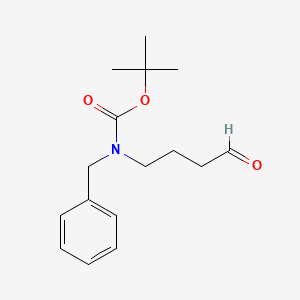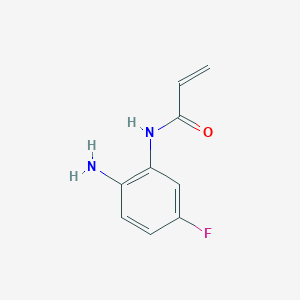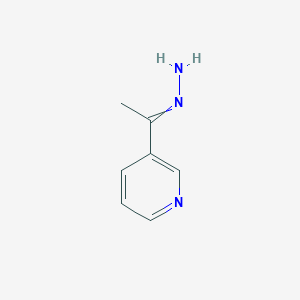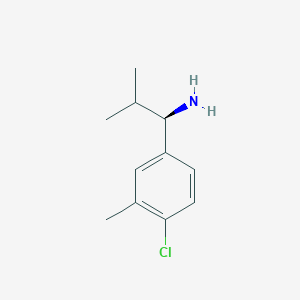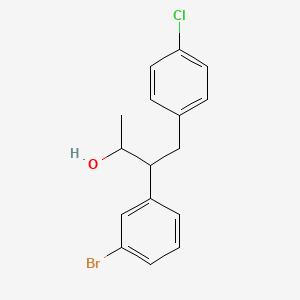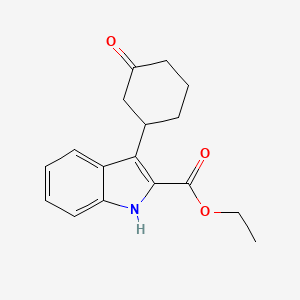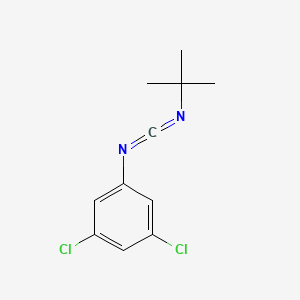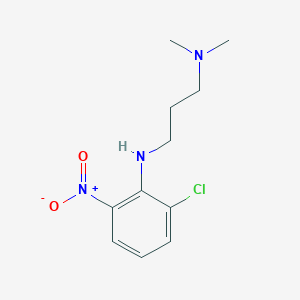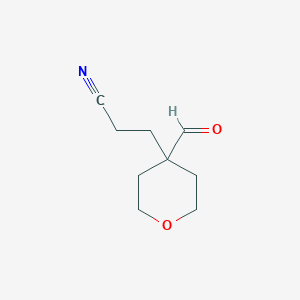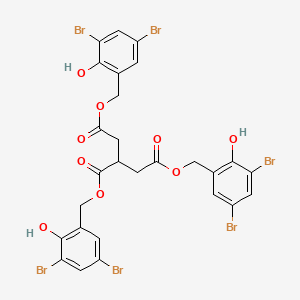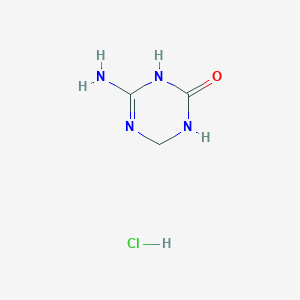
NSC 265485
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 265485: is a pyrimidine nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its stability and its potential antileukemic activity, making it a valuable subject of study in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NSC 265485 can be synthesized from 5-azacytidine through a reduction process. The reduction of 5-azacytidine involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: NSC 265485 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, NSC 265485 is used as a building block for synthesizing other nucleoside analogs. Its stability makes it a valuable compound for various chemical reactions and studies .
Biology: In biological research, this compound is studied for its incorporation into DNA and RNA, which can affect cellular processes and gene expression. It has been shown to cause DNA hypomethylation, which is a crucial mechanism in epigenetic studies .
Medicine: In medicine, this compound is investigated for its potential antileukemic activity. It has shown promise in preclinical studies for treating certain types of leukemia by inhibiting DNA methylation and inducing cytotoxicity in cancer cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of NSC 265485 involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferase. This inhibition leads to DNA hypomethylation, which can alter gene expression and induce cytotoxic effects in cancer cells. The compound’s ability to disrupt RNA metabolism and inhibit protein synthesis also contributes to its antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
5-Azacytidine: A nucleoside analog with similar antileukemic activity but less stability compared to NSC 265485.
2’-Deoxy-5-azacytidine: Another analog used in cancer treatment, known for its DNA hypomethylation properties.
Zebularine: A cytidine analog that inhibits DNA methylation but is more stable than 5-azacytidine.
Uniqueness: this compound stands out due to its hydrolytic stability and potent antileukemic activity. Its ability to cause DNA hypomethylation while maintaining stability makes it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
62488-58-8 |
|---|---|
Molekularformel |
C3H7ClN4O |
Molekulargewicht |
150.57 g/mol |
IUPAC-Name |
4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one;hydrochloride |
InChI |
InChI=1S/C3H6N4O.ClH/c4-2-5-1-6-3(8)7-2;/h1H2,(H4,4,5,6,7,8);1H |
InChI-Schlüssel |
OIRYUPYRFXVZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC(=O)NC(=N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


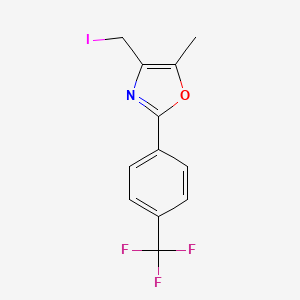
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanol](/img/structure/B8319227.png)
